DNOC-potassium

Pesticide formulation Aqueous solubility Dinitrophenol salts

DNOC-potassium (potassium 2-methyl-4,6-dinitrophenolate; CAS 5787-96-2) is the potassium salt of 4,6-dinitro-ortho-cresol (DNOC), a dinitrophenol compound with acaricidal, fungicidal, herbicidal, and insecticidal activity. As a salt form, it dissociates in aqueous solution to release the DNOC anion, which acts as a non-systemic uncoupler of oxidative phosphorylation via disruption of the mitochondrial proton gradient.

Molecular Formula C7H5KN2O5
Molecular Weight 236.22 g/mol
CAS No. 5787-96-2
Cat. No. B12661019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNOC-potassium
CAS5787-96-2
Molecular FormulaC7H5KN2O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[K+]
InChIInChI=1S/C7H6N2O5.K/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1
InChIKeyZSUHWKOUWKJIOR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNOC-Potassium (CAS 5787-96-2): Procurement-Grade Profile of a Multi-Use Dinitrophenol Pesticide


DNOC-potassium (potassium 2-methyl-4,6-dinitrophenolate; CAS 5787-96-2) is the potassium salt of 4,6-dinitro-ortho-cresol (DNOC), a dinitrophenol compound with acaricidal, fungicidal, herbicidal, and insecticidal activity [1]. As a salt form, it dissociates in aqueous solution to release the DNOC anion, which acts as a non-systemic uncoupler of oxidative phosphorylation via disruption of the mitochondrial proton gradient [2]. Its high water solubility, a property shared with other DNOC salts but contrasting sharply with the free acid, has historically enabled its formulation as emulsifiable concentrates and wettable powders for agricultural pest control [1].

Why DNOC Free Acid, Sodium, or Ammonium Salts Cannot Simply Replace DNOC-Potassium in Procurement Specifications


Although DNOC potassium, sodium, and ammonium salts all release the same bioactive DNOC anion and exhibit essentially identical ionization at environmental pH (6–8), their different counterions produce quantifiable differences in molecular weight, active ingredient loading efficiency, and historical formulation optimizations that directly impact procurement decisions [1]. The free acid DNOC is only slightly water-soluble (~0.013% at 15°C), whereas the potassium salt is readily water-soluble, enabling formulation types and application methods that are impossible with the parent compound [2]. These physicochemical divergences mean that generic substitution without adjusting for equivalent active content, solubility requirements, or formulation compatibility can lead to under-dosing, formulation failure, or non-compliance with historical use specifications [1].

DNOC-Potassium (CAS 5787-96-2): Quantitative Differential Evidence Against Closest Analogs


Water Solubility: DNOC-Potassium vs. DNOC Free Acid

DNOC-potassium is classified as 'readily soluble' in water, whereas the parent free acid DNOC has a measured water solubility of only 0.013% (130 mg/L) at 15°C [1]. This represents at least a 50- to 100-fold solubility enhancement for the potassium salt relative to the neutral free acid under unbuffered conditions. The sodium, potassium, calcium, and ammonium salts are all described as readily water-soluble, but no quantitative head-to-head solubility values among these salt forms were identified in the literature [1].

Pesticide formulation Aqueous solubility Dinitrophenol salts

Active Ingredient Loading Efficiency: Counterion Mass Penalty Comparison

The molecular weight of DNOC-potassium (C₇H₅KN₂O₅) is 236.22 g/mol [1], compared to 198.13 g/mol for DNOC free acid [2], 220.12 g/mol for DNOC-sodium [3], and 215.16 g/mol for DNOC-ammonium . To deliver an equivalent molar quantity of the bioactive DNOC anion, a formulator must use 19.2% more potassium salt by mass versus the free acid, 7.3% more versus the sodium salt, and 9.8% more versus the ammonium salt. This mass penalty must be accounted for in procurement weight-based pricing and active ingredient equivalency calculations.

Formulation efficiency Molecular weight Active content

Ionization Equivalence Across DNOC Salts at Environmental pH

According to a Canadian government ecological screening assessment, virtually 100% of dissolved DNOC is in the ionized form at environmentally relevant pH values (pH 6–8), regardless of whether the initial salt was potassium, sodium, or ammonium [1]. This class-level inference means that once dissolved in environmental water, DNOC-potassium, DNOC-sodium, and DNOC-ammonium are functionally indistinguishable in terms of speciation, bioavailability, and aquatic toxicity. The potassium counterion provides no differential environmental fate advantage over sodium or ammonium.

Environmental fate Ionization pH-dependent speciation

Mitochondrial Uncoupling Potency: DNOC vs. 2,4-Dinitrophenol (DNP)

A comparative study using potato tuber mitochondria demonstrated that DNOC is a more potent mitochondrial uncoupler and respiratory chain inhibitor than the structurally related 2,4-dinitrophenol (DNP) [1]. DNOC maximally stimulated succinate-supported respiration at low concentrations (<100 µM), with simultaneous collapse of trans-membrane electrical potential, and acted more efficiently than DNP [1]. At higher concentrations (>100 µM), DNOC also acted more efficiently than DNP simultaneously as a protonophore and respiration inhibitor. The additional methyl group on the DNOC molecule was identified as the structural feature responsible for increased uncoupling efficiency compared to DNP [1].

Mitochondrial bioenergetics Uncoupling potency Structure-activity relationship

Historical Provenance: DNOC-Potassium as the First Synthetic Organic Insecticide

DNOC-potassium, under the trade name Antinonnin, was patented by Farbenfabriken vormals Friedr. Bayer & Co. in 1892 and recognized as the first industrially manufactured synthetic organic insecticide [1]. Its active principle was specifically the potassium salt of 4,6-dinitro-o-cresol [1]. This historical precedence means that DNOC-potassium is the reference standard for the entire class of dinitrophenol pesticides. For regulatory dossiers, historical control data, or research requiring the original reference compound, DNOC-potassium rather than the sodium or ammonium salt may be required to match the original patent specifications [1].

Pesticide history Antinonnin Bayer patent 1892

DNOC-Potassium (CAS 5787-96-2): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Concentration Aqueous Formulation Development

When developing emulsifiable concentrates or wettable powder formulations requiring high active ingredient loading in aqueous solution, DNOC-potassium is the preferred salt form due to its high water solubility, which is at least 50-fold greater than that of DNOC free acid [1]. Formulators must, however, account for the 19.2% mass penalty relative to free acid and the 7.3% penalty relative to DNOC-sodium when calculating the amount of technical material needed to achieve a target DNOC equivalent concentration [2].

Mitochondrial Uncoupling Research and In Vitro Toxicology

For laboratory studies investigating mitochondrial uncoupling mechanisms or screening for oxidative phosphorylation disruptors, DNOC (as the potassium salt) offers superior potency to the classical reference uncoupler DNP, achieving maximal uncoupling at concentrations below 100 µM in plant mitochondrial assays [1]. Researchers should note that at environmentally relevant pH, the potassium counterion dissociates completely, meaning the observed bioactivity is attributable solely to the DNOC anion [2].

Historical Pesticide Reference Standard Procurement

For archival research, regulatory data gap analysis, or studies requiring the original reference form of the first synthetic organic insecticide, DNOC-potassium (Antinonnin) is the authentic compound patented by Bayer in 1892 [1]. Procurement specifications for such purposes should explicitly require the potassium salt (CAS 5787-96-2) rather than the sodium (CAS 2312-76-7) or ammonium (CAS 2980-64-5) variants to ensure fidelity to historical records [1].

Environmental Fate Studies Requiring Defined Speciation

In environmental fate and aquatic toxicity testing, DNOC-potassium offers no speciation-based advantage over the sodium or ammonium salts, as all three dissociate to yield ~100% ionized DNOC anion at pH 6–8 [1]. Researchers may select the potassium salt based on cost, availability, or purity, with confidence that the counterion will not confound environmental fate endpoints [1].

Quote Request

Request a Quote for DNOC-potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.